![molecular formula C12H10N2O5S2 B332360 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B332360.png)
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethoxy, hydroxy, and nitrobenzylidene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The thiazolidinone core may interact with proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(3-Ethoxy-4-hydroxy-2-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one
- 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE derivatives
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both ethoxy and nitro groups, which confer unique chemical and biological properties
特性
分子式 |
C12H10N2O5S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(5Z)-5-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O5S2/c1-2-19-10-7(15)4-3-6(9(10)14(17)18)5-8-11(16)13-12(20)21-8/h3-5,15H,2H2,1H3,(H,13,16,20)/b8-5- |
InChIキー |
JHIXMNZIIKALPE-YVMONPNESA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C(=O)NC(=S)S2)O |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O |
正規SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O |
溶解性 |
6.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



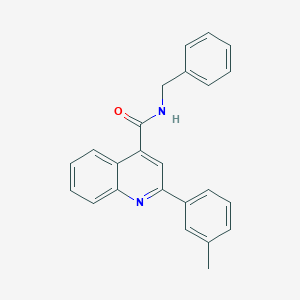
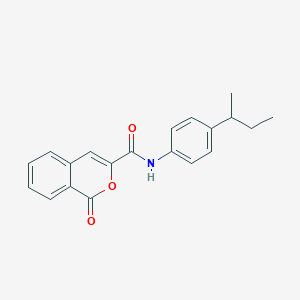

![Methyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332283.png)
![ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B332286.png)
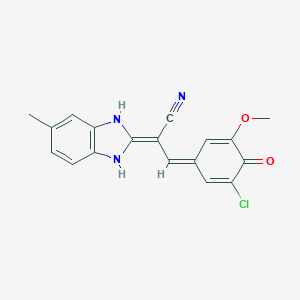
![2-{1-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B332289.png)
![Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332290.png)

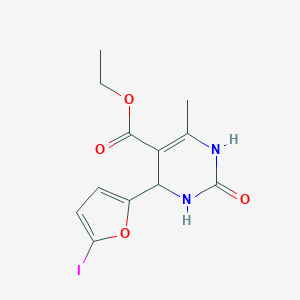
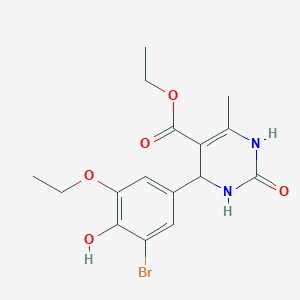
![N~1~-(2,4-DIFLUOROPHENYL)-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B332299.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332301.png)
